(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabi (2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabi
Brand Name: Vulcanchem
CAS No.: 197631-20-2
VCID: VC0179784
InChI: InChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1
SMILES: CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O
Molecular Formula: C34H44O10
Molecular Weight: 612.7 g/mol

(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabi

CAS No.: 197631-20-2

Main Products

VCID: VC0179784

Molecular Formula: C34H44O10

Molecular Weight: 612.7 g/mol

(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabi - 197631-20-2

CAS No. 197631-20-2
Product Name (2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabi
Molecular Formula C34H44O10
Molecular Weight 612.7 g/mol
IUPAC Name (2Z,3E,5E,7E,9E,11E,13E)-14-[(2R,3R,4S)-3,4-dihydroxy-5-oxo-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyrano[3,2-c]pyran-7-yl]-2-(2,4-dimethylhexylidene)-4-methyltetradeca-3,5,7,9,11,13-hexaenoic acid
Standard InChI InChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1
Standard InChIKey GDSQFNQIWJCATH-PHOXTJPWSA-N
Isomeric SMILES CCC(C)CC(C)/C=C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C(C(CO)O)O)O)O)C(=O)O1)\C(=O)O
SMILES CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O
Canonical SMILES CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O
Synonyms (2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid
PubChem Compound 6451130
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator